Humulene

Übersicht

Beschreibung

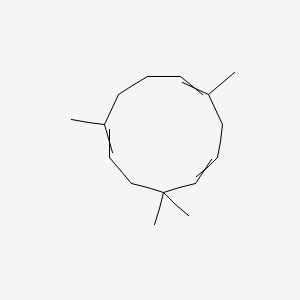

It is characterized by an 11-membered ring and consists of three isoprene units containing three nonconjugated carbon-carbon double bonds . Humulene is predominantly found in the essential oils of various plants, including hops (Humulus lupulus), clove, basil, and cannabis . It is known for its distinct earthy, woody aroma and contributes significantly to the fragrance profiles of these plants .

Wirkmechanismus

Target of Action

Humulene, also known as alpha-humulene, is a naturally occurring monocyclic sesquiterpene . It is thought to interact with the body’s endocannabinoid system (ecs) in such a way that it can complement and even enhance their effects . It can indirectly influence the ECS by modulating receptor activity .

Mode of Action

This compound interacts with its targets primarily through its anti-inflammatory properties . It has been found to inhibit certain enzymes responsible for inflammation in the body . It also exhibits cannabimimetic properties through cannabinoid 1 and adenosine A2a receptors . Moreover, it plays a significant role in the ‘entourage effect’, working synergistically with other terpenes and cannabinoids to enhance the therapeutic effects .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has demonstrated the production of reactive oxygen species (ROS), which contribute to this compound’s ability to kill cancer cells . It also reduces the expression levels of cytokine genes such as interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF) by downregulating nuclear factor-κB (NF-κB) nuclear translocation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are still under investigation. While high concentrations of this compound alone may have some therapeutic effects, there is no evidence that its inclusion at low levels in cannabis transmits any of those potential effects to smoked or ingested cannabis .

Result of Action

This compound has shown potential in various therapeutic applications. It has demonstrated anti-inflammatory properties , and it may help with weight loss . It has also shown potential as an antioxidative agent involved in the production of reactive oxygen species (ROS) . Imbalances in ROS are implicated in disease states such as aging and diabetes . Moreover, it has shown potential in fighting some tumors .

Action Environment

Environmental factors can influence the action of this compound. Different plants have varying levels of this compound present in their essential oils due to genetic variations and environmental factors . Light conditions can contribute to increase the production of essential oil of commercial medicinal and aromatic species . The extraction methods used can also impact the concentration of this compound .

Biochemische Analyse

Biochemical Properties

Humulene plays a crucial role in biochemical reactions, particularly in the biosynthesis of other terpenes. It is synthesized from farnesyl diphosphate (FPP) through the action of sesquiterpene synthase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its oxidation and further transformation into other bioactive compounds. These interactions are essential for the production of this compound epoxides, which contribute to the characteristic aroma of hops and other plants .

Cellular Effects

This compound exhibits several effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For instance, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can modulate the expression of genes involved in oxidative stress and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have indicated that this compound can maintain its anti-inflammatory and anticancer effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to reduce inflammation and pain without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The primary pathway for this compound synthesis involves the conversion of farnesyl diphosphate (FPP) to this compound through the action of sesquiterpene synthase enzymes . Additionally, this compound can be further metabolized by cytochrome P450 enzymes to produce various oxidized derivatives, such as this compound epoxides . These metabolic transformations are crucial for the biological activity and stability of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . This compound may also interact with specific transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum and lipid droplets, where it participates in the biosynthesis of other terpenes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals . These localization mechanisms ensure that this compound is available at the sites where it exerts its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Humulene is derived from farnesyl diphosphate (FPP) through the catalytic action of sesquiterpene synthesis enzymes . Other synthetic methods include the closure of carbon-carbon bonds in macrocycles and titanium-catalyzed carbonyl coupling reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through plant extraction, chemical synthesis, and biotechnological processes. Recent advancements in synthetic biology have enabled the heterologous production of this compound in microorganisms such as Yarrowia lipolytica and Candida tropicalis . These methods involve metabolic engineering to overexpress the entire this compound synthesis pathway and optimize fermentation conditions to achieve high yields .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Humulen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Ozonolyse, bei der Humulen mit Ozon zu Ozoniden reagiert . Diese Ozonide können weiter Ringöffnungsreaktionen eingehen, um Sesquiterpen-Criegee-Zwischenprodukte zu erzeugen .

Häufige Reagenzien und Bedingungen:

Oxidation: Ozon wird häufig als Reagenz für die Oxidation von Humulen verwendet.

Reduktion: Hydrierung kann verwendet werden, um die Doppelbindungen in Humulen zu reduzieren.

Substitution: Halogenierungsreaktionen können Halogenatome in die Humulenstruktur einführen.

Hauptprodukte:

Ozonolyse: Produziert Ozonide und Criegee-Zwischenprodukte.

Hydrierung: Führt zur Bildung vollständig gesättigter Sesquiterpene.

Halogenierung: Ergibt halogenierte Derivate von Humulen.

4. Wissenschaftliche Forschungsanwendungen

Humulen hat eine breite Palette von wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:

Chemie:

- Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen, wie z. B. Zerumbon, verwendet .

Biologie:

- Wird hinsichtlich seiner Rolle bei pflanzlichen Abwehrmechanismen gegen Schädlinge und Krankheitserreger untersucht .

Medizin:

- Zeigt entzündungshemmende, antimikrobielle und antitumorale Wirkungen .

- Potenzielle Anwendungen bei der Behandlung chronisch-entzündlicher Erkrankungen und Krebs .

Industrie:

- Wird in der Aroma- und Duftstoffindustrie wegen seines charakteristischen Aromas verwendet .

- Wird in der Brauindustrie eingesetzt, um Bier ein "hopfiges" Aroma zu verleihen .

5. Wirkmechanismus

Humulen entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Entzündungshemmende Wirkung:

- Hemmt die Freisetzung von proinflammatorischen Zytokinen wie Interleukin-6 (IL-6) in Lipopolysaccharid-induzierten Makrophagen .

- Reduziert Entzündungen durch Modulation der Aktivität des Nuclear Factor-kappa B (NF-κB) und anderer Signalwege .

Antimikrobielle Wirkung:

Antitumor-Wirkung:

Wissenschaftliche Forschungsanwendungen

Humulene has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

- Exhibits anti-inflammatory, antimicrobial, and antitumor activities .

- Potential applications in treating chronic inflammatory conditions and cancer .

Industry:

Vergleich Mit ähnlichen Verbindungen

Humulen ähnelt anderen Sesquiterpenen wie Beta-Caryophyllen und Isocaryophyllen . es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Beta-Caryophyllen:

- Sowohl Humulen als auch Beta-Caryophyllen sind in vielen aromatischen Pflanzen enthalten und tragen zu ihrem Duft bei .

- Im Gegensatz zu Humulen interagiert Beta-Caryophyllen direkt mit den Endocannabinoid-Rezeptoren des Körpers .

Isocaryophyllen:

- Isocaryophyllen ist ein Isomer von Humulen und hat eine ähnliche chemische Struktur .

- Beide Verbindungen zeigen entzündungshemmende und antimikrobielle Wirkungen, aber Humulen hat eine stärkere Wirkung auf die Reduktion des IL-6-Spiegels .

Liste ähnlicher Verbindungen:

- Beta-Caryophyllen

- Isocaryophyllen

- Farnesene

- Bisabolen

Zusammenfassend lässt sich sagen, dass Humulen eine vielseitige Verbindung mit großem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen ist. Seine einzigartigen chemischen Eigenschaften und biologischen Aktivitäten machen es zu einem wertvollen Gegenstand laufender Forschung.

Eigenschaften

CAS-Nummer |

6753-98-6 |

|---|---|

Molekularformel |

C15H24 |

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6?,13-7+,14-10+ |

InChI-Schlüssel |

FAMPSKZZVDUYOS-YRWGZVKJSA-N |

SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

Isomerische SMILES |

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |

Kanonische SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

Siedepunkt |

99.00 to 100.00 °C. @ 3.00 mm Hg |

melting_point |

< 25 °C |

Key on ui other cas no. |

6753-98-6 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

alpha-caryophyllene alpha-humulene humulene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.